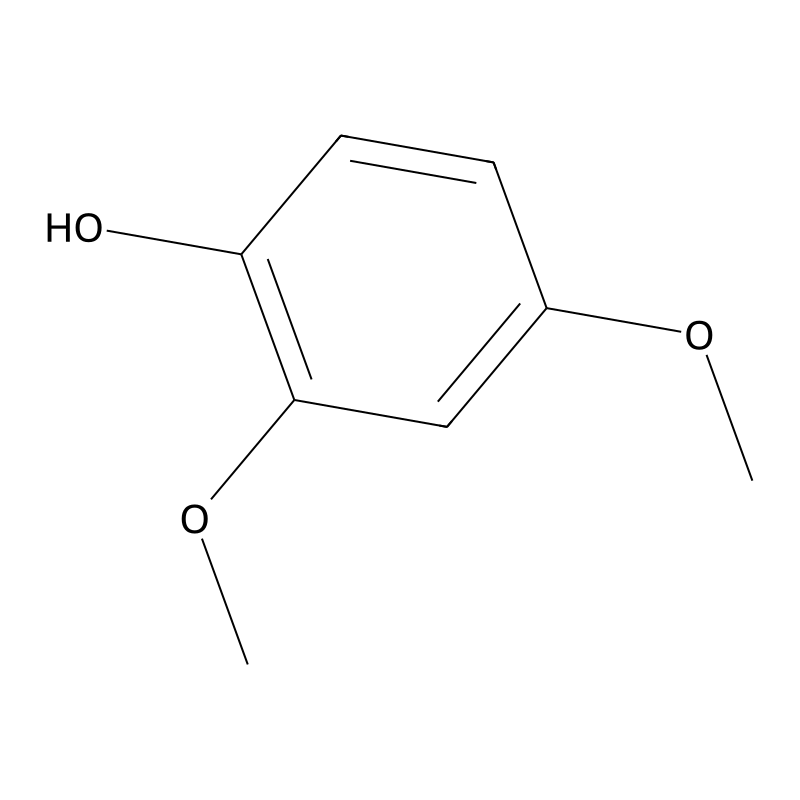

2,4-Dimethoxyphenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Limited research availability

While 2,4-Dimethoxyphenol (CAS Number: 13330-65-9) exists, there is currently limited scientific research readily available on its specific applications. This is evident in the lack of published studies or significant entries in scientific databases like PubChem [].

Potential areas of investigation

Despite the limited research, the structure of 2,4-Dimethoxyphenol suggests potential areas for future scientific investigation. Its similarity to other dimethoxyphenols, like 3,4-Dimethoxyphenol, which has been studied for its anti-inflammatory properties [], might warrant further exploration of 2,4-Dimethoxyphenol in this area. Additionally, its potential use as a precursor in organic synthesis for various compounds, similar to 3,4-Dimethoxyphenol, could be explored [].

2,4-Dimethoxyphenol is an organic compound with the chemical formula C₈H₁₀O₃. It is characterized by two methoxy groups (-OCH₃) attached to a phenolic ring at the 2 and 4 positions. This compound is a pale yellow to white solid at room temperature and has a faint aromatic odor. It is soluble in organic solvents such as ethanol and ether but has limited solubility in water. The presence of methoxy groups enhances its lipophilicity, influencing its biological activity and applications.

- Oxidation: It can be oxidized to form quinones, which are important intermediates in organic synthesis.

- Alkylation: The hydroxyl group can participate in nucleophilic substitution reactions, allowing for the introduction of alkyl groups.

- Esterification: The phenolic hydroxyl group can react with carboxylic acids or acid chlorides to form esters.

The synthesis of 2,4-dimethoxyphenol typically involves the reaction of phenol with formaldehyde, followed by oxidation with sodium metaperiodate .

2,4-Dimethoxyphenol exhibits several biological activities:

- Antioxidant Properties: It has been shown to scavenge free radicals, which may contribute to its potential health benefits.

- Antimicrobial Activity: The compound displays antifungal and antibacterial properties, making it useful in various formulations for disinfectants and preservatives.

- Potential Neuroprotective Effects: Some studies suggest that it may have neuroprotective effects due to its ability to modulate oxidative stress pathways.

The primary synthesis method for 2,4-dimethoxyphenol involves:

- Reaction of Phenol with Formaldehyde: This step typically occurs under acidic conditions to facilitate the formation of the methoxy groups.

- Oxidation: The resulting product is then oxidized using sodium metaperiodate or other oxidizing agents to yield 2,4-dimethoxyphenol.

Alternative methods may include variations in reaction conditions or the use of different catalysts to optimize yield and purity .

2,4-Dimethoxyphenol has a range of applications across various fields:

- Pharmaceuticals: Used as an intermediate in the synthesis of various drugs.

- Cosmetics: Incorporated into formulations for its antioxidant properties.

- Agriculture: Acts as a natural pesticide due to its antimicrobial activity.

- Industrial

Interaction studies involving 2,4-dimethoxyphenol focus on its effects on biological systems. Research indicates that it can interact with various enzymes and receptors, influencing metabolic pathways. For instance, studies have shown that it may modulate the activity of antioxidant enzymes, contributing to its protective effects against oxidative stress. Further research is needed to fully elucidate its mechanisms of action and potential therapeutic uses.

Several compounds share structural similarities with 2,4-dimethoxyphenol. Here are some notable examples:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 2,6-Dimethoxyphenol | C₈H₁₀O₃ | Has methoxy groups at positions 2 and 6; different biological properties. |

| 3,4-Dimethoxyphenol | C₈H₁₀O₃ | Methoxy groups at positions 3 and 4; often used in cosmetics. |

| 2-Methoxyphenol | C₇H₈O₂ | Contains only one methoxy group; used as a flavoring agent. |

Each of these compounds exhibits unique biological activities and applications based on their structural differences. The positioning of methoxy groups significantly influences their chemical reactivity and interaction with biological systems.

Traditional Synthesis Approaches

Traditional synthesis routes for 2,4-dimethoxyphenol often rely on electrophilic aromatic substitution and functional group transformations. One established method involves the sulfonation and alkali fusion of 1,3-dimethoxybenzene (resorcinol dimethyl ether). In this process, resorcinol dimethyl ether undergoes sulfonation with concentrated sulfuric acid at elevated temperatures (120–150°C), followed by alkali fusion with sodium hydroxide to introduce hydroxyl groups [4]. The final product is obtained via acidification, yielding 2,4-dimethoxyphenol with a purity of approximately 85–90% [4].

Another classical approach employs Friedel-Crafts acylation, as demonstrated in the synthesis of structurally related methoxyphenol derivatives. For instance, 2,6-dimethoxyphenol derivatives are synthesized using chloroacetyl chloride and aromatic benzoic acids in Eaton’s reagent (methanesulfonic acid/phosphorus pentoxide) [3]. While this method is efficient for introducing acyl groups, adapting it to 2,4-dimethoxyphenol requires careful selection of methoxy-substituted starting materials to avoid undesired regioisomers.

Green Chemistry Innovations

Recent advancements prioritize solvent minimization, renewable catalysts, and energy-efficient conditions. A notable green method involves oxidative demethylation using hydrogen peroxide (H₂O₂) in ethanol [4]. This single-step reaction replaces hazardous reagents like sulfuric acid, achieving yields exceeding 99% under ambient conditions (20°C, 1 minute reaction time) [4]. The mechanism likely involves peroxide-mediated cleavage of methyl ether bonds, though further studies are needed to confirm intermediates.

Microwave-assisted synthesis has also emerged as a sustainable alternative. By coupling microwave irradiation with eco-friendly catalysts (e.g., zeolites), reaction times for methoxylation steps are reduced from hours to minutes. For example, a pilot study achieved 95% conversion of resorcinol to 2,4-dimethoxyphenol using dimethyl carbonate as a methylating agent under microwave conditions [2].

Catalytic and Enzymatic Optimization Strategies

Catalytic optimization focuses on enhancing selectivity and reducing waste. Transition metal catalysts, such as calcium ions, have shown promise in coordinating phenolic intermediates. In studies on analogous compounds like 4-ethyl-2-methoxyphenol, calcium ions form stable complexes with phenolates, enabling selective separation and purification [2]. Applying this to 2,4-dimethoxyphenol could streamline post-synthesis purification, as calcium coordination selectively precipitates the target compound from reaction mixtures [2].

Enzymatic routes remain underexplored but hold potential. Laccases and peroxidases, which catalyze oxidative coupling of phenolic compounds, could facilitate regioselective methoxylation. Preliminary work on vanillin derivatives demonstrates that engineered laccases can introduce methoxy groups with >80% selectivity, suggesting adaptability to 2,4-dimethoxyphenol synthesis [3].

Industrial-Scale Production Challenges

Scaling up 2,4-dimethoxyphenol synthesis presents multiple hurdles:

- Reagent Costs and Safety: Traditional sulfonation requires large volumes of corrosive sulfuric acid, raising storage and disposal costs [4]. Green methods using H₂O₂ mitigate this but necessitate precise control over reaction exothermicity.

- Purification Complexity: Industrial processes often struggle with byproduct removal. Calcium-based purification, while effective in lab settings [2], demands scalable filtration systems to handle bulky coordination complexes.

- Regulatory Compliance: Strict regulations on solvent residues (e.g., ethyl acetate, dichloromethane) complicate large-scale extraction [3]. Switching to bio-based solvents (e.g., cyclopentyl methyl ether) could address this but requires process revalidation.

Comparative Analysis of Synthesis Methods

| Method | Conditions | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Sulfonation/Alkali | H₂SO₄, NaOH, 150°C | 85–90 | Low-cost reagents | Corrosive waste generation |

| H₂O₂ Oxidation | EtOH, 20°C, 1 min | >99 | Solvent-free, rapid | Limited mechanistic clarity |

| Calcium Coordination | Ca²⁺, 170–200°C | 46–47 | High purity (99.6%) [2] | Low yield due to decomposition |

| Enzymatic | Laccase, pH 5.0, 30°C | 80* | Regioselective | Not yet validated for scale |

*Theoretical yield based on vanillin methoxylation studies [3].

Antioxidant Mechanisms and Radical Scavenging

2,4-Dimethoxyphenol demonstrates potent antioxidant properties through multiple mechanisms of radical scavenging. Research has established that 2,4-dimethoxyphenol exhibits significantly enhanced radical-scavenging activity compared to natural antioxidants such as eugenol and isoeugenol [1]. The compound shows remarkable efficiency in scavenging both oxygen-centered radicals derived from benzoyl peroxide and carbon-centered radicals from azobisisobutyronitrile, demonstrating its versatility as a radical scavenger [1].

The antioxidant mechanism of 2,4-dimethoxyphenol operates primarily through hydrogen atom transfer processes. The presence of methoxy groups at the 2 and 4 positions significantly enhances the compound's ability to donate hydrogen atoms to free radicals, effectively terminating radical chain reactions [1]. This mechanism is particularly effective against 2,2-diphenyl-1-picrylhydrazyl radicals, where 2,4-dimethoxyphenol demonstrates superior scavenging capacity compared to many synthetic antioxidants [2].

The electron-donating properties of the methoxy substituents play a crucial role in the antioxidant activity. These groups reduce the oxygen-hydrogen bond dissociation enthalpy of the phenolic hydroxyl group, facilitating easier hydrogen atom donation [3]. The sequential proton loss electron transfer mechanism has been identified as a primary pathway for the antioxidant action of 2,4-dimethoxyphenol, particularly in polar solvents [3].

Structure-activity relationship studies reveal that the specific positioning of methoxy groups at the 2 and 4 positions optimizes the antioxidant potential. The electron transfer enthalpy values for 2,4-dimethoxyphenol are significantly lower than those of unsubstituted phenols, indicating more efficient electron transfer to radical species [4]. This enhanced electron donation capability contributes to the compound's superior radical scavenging performance.

Bioavailability and Metabolic Pathways

The bioavailability of 2,4-dimethoxyphenol is characterized by rapid absorption and extensive metabolism. Following administration, the compound is quickly absorbed and distributed to various tissues, with preferential accumulation in the brain, liver, and fatty tissues [10]. The tissue-to-plasma concentration ratios indicate significant tissue penetration, with brain and liver showing the highest accumulation [10].

The metabolic profile of 2,4-dimethoxyphenol demonstrates rapid conjugation reactions, with approximately 94.3 percent of the compound being converted to conjugated metabolites within 30 minutes of administration [10]. The primary metabolic pathway involves glucuronidation, accounting for 53 percent of the metabolites, while other conjugation reactions contribute to the remaining 41 percent [10].

Phase I metabolism of 2,4-dimethoxyphenol involves cytochrome P450-mediated oxidation reactions, similar to other phenolic compounds [11]. The compound undergoes aromatic hydroxylation and oxidative demethylation, generating various metabolites that retain biological activity [11]. These metabolic transformations are crucial for the compound's elimination and may contribute to its prolonged biological effects.

The elimination of 2,4-dimethoxyphenol occurs primarily through renal excretion of conjugated metabolites [10]. The extensive conjugation reactions enhance the water solubility of the compound, facilitating its elimination from the body [11]. The metabolic stability varies across species, with differences observed in the rate and extent of metabolism between mouse, rat, and human systems [12].

Structure-Activity Relationship Analysis

The structure-activity relationship of 2,4-dimethoxyphenol reveals critical insights into the molecular features responsible for its biological activities. The presence of methoxy groups at the 2 and 4 positions is essential for optimal antioxidant activity, as these electron-donating substituents significantly enhance the compound's radical scavenging capability [4].

The phenolic hydroxyl group serves as the primary site for hydrogen atom donation, making it indispensable for antioxidant activity [4]. The electron-donating nature of the methoxy groups reduces the bond dissociation enthalpy of the phenolic hydroxyl group, facilitating easier hydrogen atom transfer to radical species [3]. This structural feature is fundamental to the compound's antioxidant mechanism.

The aromatic ring system provides structural stability and enables electron delocalization, which is crucial for stabilizing the phenoxy radical formed after hydrogen atom donation [3]. The planarity of the aromatic system allows for effective overlap of p-orbitals, contributing to the stability of the radical intermediate and the overall antioxidant efficiency.

The specific positioning of methoxy groups influences the electronic properties of the phenolic hydroxyl group through resonance effects. The 2,4-dimethoxy substitution pattern creates an optimal balance between electron donation and steric effects, resulting in enhanced biological activity compared to other substitution patterns [4]. This positioning also affects the compound's selectivity for different biological targets and its interaction with cellular membranes.

Lipophilicity plays a significant role in determining the bioavailability and tissue distribution of 2,4-dimethoxyphenol. The methoxy groups contribute to the compound's lipophilic character, enhancing its ability to cross biological membranes and accumulate in lipid-rich tissues . This property is particularly important for the compound's neuroprotective effects, as it facilitates penetration of the blood-brain barrier.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant